![molecular formula C11H14F3NO B1372796 [4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine CAS No. 1152574-77-0](/img/structure/B1372796.png)
[4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine
Overview
Description
4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine, also known as 2-trifluoromethyl-4-methoxyamphetamine (TFMA), is a novel synthetic compound that has recently been studied for its potential as a research chemical. TFMA is an analogue of the popular recreational drug MDMA and has been used in laboratory experiments to study the effects of MDMA-like compounds on behavior and physiology.
Scientific Research Applications
Pharmaceutical Research
This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . Its structure suggests potential utility in the development of new pharmaceuticals, particularly due to the presence of the trifluoromethyl group, which is a common feature in many FDA-approved drugs . The trifluoromethyl group can enhance the biological activity and metabolic stability of pharmaceuticals.
Material Science
Sigma-Aldrich’s technical service team has experience in material science applications of various compounds, including [4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine . This suggests its potential use in the development of new materials with unique properties, possibly in the creation of advanced polymers or coatings.
Analytical Chemistry
Given the expertise of Sigma-Aldrich’s team in analytical chemistry, this compound could be used in the development of new analytical methods . It might serve as a standard or reagent in chromatographic techniques or mass spectrometry.
Life Sciences
The compound’s potential applications in life sciences research are broad, ranging from use as a biochemical probe to study cell signaling pathways to a reagent in the synthesis of biomolecules .
properties
IUPAC Name |
[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-7(2)16-9-4-3-8(6-15)10(5-9)11(12,13)14/h3-5,7H,6,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQQCFNUCGTGIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)CN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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